3-Ethylpiperidin-4-one
Overview
Description
3-Ethylpiperidin-4-one: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the third position and a ketone group at the fourth position of the piperidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of 3-ethylpiperidin-4-one typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethylpiperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form 3-ethylpiperidine, a saturated amine.
Substitution: The compound can participate in substitution reactions where the ketone group can be replaced or modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 3-Ethylpiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of various drugs, including those with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ethyl and ketone groups.
3-Methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-Piperidone: Lacks the ethyl group but has the ketone group at the fourth position.
Uniqueness: 3-Ethylpiperidin-4-one is unique due to the presence of both an ethyl group and a ketone group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
3-ethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKJFJVXBZTLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455281 | |
Record name | 3-ethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-74-4 | |
Record name | 3-ethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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